molecular formula C13H19NO8S2 B12330381 3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide

3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide

Cat. No.: B12330381
M. Wt: 381.4 g/mol
InChI Key: YBGSMWIBKKYLDA-UHFFFAOYSA-N
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Description

3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide is a complex organic compound with the molecular formula C14H21NO8S2. This compound is characterized by the presence of multiple functional groups, including ether, thioether, and ester groups, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction pathway and conditions .

Scientific Research Applications

3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form covalent bonds with target molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H19NO8S2

Molecular Weight

381.4 g/mol

IUPAC Name

benzyl 2-(2-methylsulfonyloxyethylamino)ethoxysulfonylformate

InChI

InChI=1S/C13H19NO8S2/c1-23(16,17)21-9-7-14-8-10-22-24(18,19)13(15)20-11-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3

InChI Key

YBGSMWIBKKYLDA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCNCCOS(=O)(=O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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